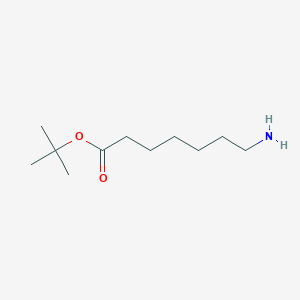

Tert-butyl 7-aminoheptanoate

Overview

Description

Tert-butyl 7-aminoheptanoate is a chemical compound that is part of a broader class of tert-butylated amino acids and derivatives. These compounds are characterized by the presence of a tert-butyl group, which is a bulky alkyl substituent known to impart steric protection to the molecule. The tert-butyl group is often used in organic synthesis to protect functional groups such as amines and alcohols during chemical reactions, due to its ability to withstand various reaction conditions and its ease of removal when the protection is no longer needed.

Synthesis Analysis

The synthesis of tert-butylated compounds, including amino acids and their derivatives, has been explored in various studies. For instance, the direct tert-butylation of tryptophan has been achieved under acidolytic conditions, yielding a tri-substituted amino acid, 2,5,7-tri-tert-butyltryptophan, as a main product . Additionally, tert-butyl aminocarbonate, a compound that can acylate amines, has been synthesized by reacting hydroxylamine with di-tert-butyl dicarbonate, demonstrating the versatility of tert-butylated intermediates in organic synthesis . Furthermore, N-tert-butanesulfinyl imines have been used as intermediates for the asymmetric synthesis of amines, showcasing the utility of tert-butyl groups in chiral synthesis .

Molecular Structure Analysis

The molecular structure of tert-butylated compounds is often elucidated using spectroscopic methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the determination of the molecular framework and the position of the tert-butyl groups within the molecule . The presence of tert-butyl groups in a molecule can significantly influence its three-dimensional structure due to steric effects, which can be crucial for the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Tert-butylated compounds participate in a variety of chemical reactions. The tert-butyl group itself is known to be a good leaving group in nucleophilic substitution reactions when converted to its corresponding cation. In the context of tert-butylated amino acids and imines, these compounds have been used in stereoselective reactions, including reductions and nucleophilic additions, to synthesize a wide array of nitrogen-containing compounds . The tert-butyl group can also serve as a chiral directing group, influencing the stereochemical outcome of reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylated compounds are influenced by the presence of the tert-butyl group. This group is non-polar and hydrophobic, which can affect the solubility of the compound in various solvents. The steric bulk of the tert-butyl group can also impact the boiling and melting points of the compound. In terms of chemical properties, the tert-butyl group's resistance to acidic and basic conditions makes tert-butylated compounds stable under a wide range of reaction conditions, which is particularly advantageous in multi-step organic syntheses .

Scientific Research Applications

1. Enzyme Inhibition Studies

Tert-butyl 7-aminoheptanoate and its derivatives have been explored in the field of enzyme inhibition. For instance, compounds derived from similar tert-butyl amino acids have been used as synthetic intermediates in the preparation of enzyme inhibitors, such as angiotensinogen analogues which inhibit the enzyme renin (Thaisrivongs et al., 1987).

2. Antibacterial Applications

Compounds related to tert-butyl 7-aminoheptanoate have been examined for their antibacterial properties. For example, 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids, which include a tert-butyl moiety, have been prepared and tested for antibacterial activities, demonstrating significant efficacy (Bouzard et al., 1989).

3. Synthesis of Novel Bioactive Compounds

Research into tert-butyl 7-aminoheptanoate derivatives has led to the synthesis of novel bioactive compounds. Such research includes the development of natural product analogs with potential antitumor activity, exemplified by the synthesis of compounds bearing the tert-butyl group which demonstrated significant in vitro efficacy (Maftei et al., 2013).

4. Development of Antimalarial Drugs

In the pursuit of effective antimalarial drugs, compounds like N-tert-butyl isoquine (GSK369796), which is a tert-butyl aminoquinoline, have been developed. This molecule was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations and has shown excellent activity against Plasmodium falciparum (O’Neill et al., 2009).

5. Peptide and Peptidomimetic Synthesis

Tert-butyl 7-aminoheptanoate and its derivatives are used in peptide and peptidomimetic synthesis. The tert-butyl protecting group is a common feature in the synthesis of peptides and peptidomimetics, which are important in developing therapeutic agents and studying biological processes (Ellman et al., 2002).

Safety and Hazards

Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name |

tert-butyl 7-aminoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIALHJIMGXLAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597553 | |

| Record name | tert-Butyl 7-aminoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105974-64-9 | |

| Record name | tert-Butyl 7-aminoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

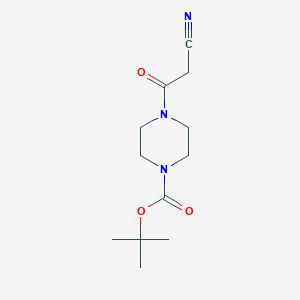

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)

![6-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1287295.png)